molecular formula C24H28N4 B14371203 N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline CAS No. 90012-19-4

N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline

Cat. No.: B14371203
CAS No.: 90012-19-4
M. Wt: 372.5 g/mol
InChI Key: PQHXBGLBQLNQKJ-UHFFFAOYSA-N
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Description

N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline is a complex organic compound characterized by its unique structure, which includes a naphtho-triazole moiety attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-4-(2H-naphtho[1,2-d]triazol-2-yl)aniline
  • N,N-Dibutyl-4-(2H-naphtho[1,2-d]triazol-2-yl)benzene
  • N,N-Dibutyl-4-(2H-naphtho[1,2-d]triazol-2-yl)phenol

Uniqueness

N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline is unique due to its specific naphtho-triazole structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

90012-19-4

Molecular Formula

C24H28N4

Molecular Weight

372.5 g/mol

IUPAC Name

4-benzo[e]benzotriazol-2-yl-N,N-dibutylaniline

InChI

InChI=1S/C24H28N4/c1-3-5-17-27(18-6-4-2)20-12-14-21(15-13-20)28-25-23-16-11-19-9-7-8-10-22(19)24(23)26-28/h7-16H,3-6,17-18H2,1-2H3

InChI Key

PQHXBGLBQLNQKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)N2N=C3C=CC4=CC=CC=C4C3=N2

Origin of Product

United States

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